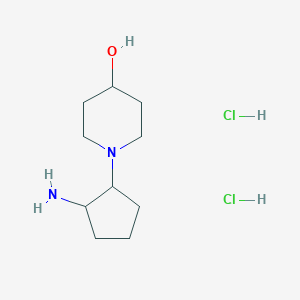

1-(2-Aminocyclopentyl)piperidin-4-ol dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-(2-Aminocyclopentyl)piperidin-4-ol dihydrochloride” is a chemical compound with the CAS Number: 2089257-92-9 . It has a molecular weight of 257.2 and is typically stored at room temperature . The compound is usually available in powder form .

Synthesis Analysis

The synthesis of piperidin-4-ol derivatives, including “1-(2-Aminocyclopentyl)piperidin-4-ol dihydrochloride”, has been a topic of interest in the pharmaceutical industry . These compounds are obtained via an efficient synthetic route and have been characterized by 1H NMR, 13C NMR, MS, and elemental analysis .Molecular Structure Analysis

The InChI code for “1-(2-Aminocyclopentyl)piperidin-4-ol dihydrochloride” is 1S/C10H20N2O.2ClH/c11-9-2-1-3-10(9)12-6-4-8(13)5-7-12;;/h8-10,13H,1-7,11H2;2*1H . This indicates the presence of 10 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 2 chlorine atoms in the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Aminocyclopentyl)piperidin-4-ol dihydrochloride” include a molecular weight of 257.2 , and it is typically found in powder form . The compound is usually stored at room temperature .Wissenschaftliche Forschungsanwendungen

Electrochemical Cyanation of Secondary Piperidines

A study by Lennox et al. (2018) introduces an electrochemical method for the cyanation of piperidines, aiming to diversify pharmaceutical building blocks without needing N-H bond protection. This process uses ABNO as a catalytic mediator, enabling the synthesis of unnatural amino acids through a low-potential, mediated electrolysis compatible with various substituents (Lennox et al., 2018).

Synthesis of 2,3-Disubstituted Pyrrolidines and Piperidines

Boto et al. (2001) describe a method for synthesizing 2,3-disubstituted pyrrolidines and piperidines via oxidative decarboxylation-β-iodination of alpha-amino acids. This process introduces a trans relationship between C-2 and C-3 substituents, providing a pathway to synthesize compounds present in many natural products (Boto et al., 2001).

Modular Synthesis of Chiral 1,2-Dihydropyridines

Mu et al. (2021) report a modular synthesis approach for chiral 1,2-dihydropyridines, which are precursors to piperidines and pyridines, common in pharmaceuticals. Their method features a Mannich/Wittig/cycloisomerization sequence, highlighting the potential for creating diverse, bioactive piperidine derivatives (Mu et al., 2021).

Synthesis and Analysis of 3-Hydroxypipecolic Analogs

Kim et al. (2007) develop a stereoselective synthesis approach for substituted piperidines, including 3-hydroxypipecolic acid analogs. Their method involves regioselective and diastereoselective amination, contributing to the understanding of piperidine geometry and potential pharmacological applications (Kim et al., 2007).

Safety and Hazards

The safety information for “1-(2-Aminocyclopentyl)piperidin-4-ol dihydrochloride” includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" .

Eigenschaften

IUPAC Name |

1-(2-aminocyclopentyl)piperidin-4-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O.2ClH/c11-9-2-1-3-10(9)12-6-4-8(13)5-7-12;;/h8-10,13H,1-7,11H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGAPXFMJPOWJAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N2CCC(CC2)O)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Aminocyclopentyl)piperidin-4-ol dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2740229.png)

![N-(3-methoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2740231.png)

![7-benzoyl-5-[(3-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2740232.png)

![(7S)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride](/img/structure/B2740233.png)

![N-(4-ethoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2740237.png)

![N-[4-(2-nitriloethyl)phenyl]-3-(2,3,4-trimethoxyphenyl)acrylamide](/img/structure/B2740241.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzamide](/img/structure/B2740242.png)